N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 3,4-dihydroquinoline moiety, a phenyl group, and a 4-methoxyphenyl acetamide side chain. The triazole ring serves as a pharmacophoric scaffold, common in medicinal chemistry for its versatility in hydrogen bonding and π-π interactions . Its synthesis likely involves multi-step reactions, including S-alkylation of triazole thiol intermediates and coupling of acetamide derivatives, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S/c1-37-24-15-13-21(14-16-24)18-27(35)30-19-26-31-32-29(34(26)23-10-3-2-4-11-23)38-20-28(36)33-17-7-9-22-8-5-6-12-25(22)33/h2-6,8,10-16H,7,9,17-20H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUURDSWVVAXEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 660.8 g/mol. Its structure includes a triazole ring, which is known for its biological activity, and a quinoline moiety that enhances its pharmacological properties .
Pharmacological Applications
-
Antitumor Activity :
- Studies have indicated that derivatives of similar compounds exhibit significant antitumor effects. For instance, compounds containing triazole rings have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of the quinoline structure may enhance these effects due to its established anticancer properties .
-
Neuroprotective Effects :
- The compound's potential in treating neurodegenerative diseases such as Alzheimer’s disease has been explored. Research suggests that compounds with similar structures can act as dual-target inhibitors for acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in managing Alzheimer’s symptoms . The ability of such compounds to cross the blood-brain barrier is particularly valuable in developing effective treatments .
- Antimicrobial Properties :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Understanding the structure-activity relationship is crucial for optimizing its efficacy and reducing potential side effects.
Synthetic Pathways
| Step | Description |
|---|---|
| 1 | Synthesis of the quinoline derivative through cyclization reactions involving appropriate substrates. |
| 2 | Formation of the triazole ring via 1,3-dipolar cycloaddition reactions with azides. |
| 3 | Final coupling reactions to form the complete molecule using amide bond formation techniques. |
Case Studies
- Alzheimer's Disease Treatment :
- Cancer Cell Line Studies :
Chemical Reactions Analysis
Thioether Oxidation
The thioether (–S–) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. For example:
This reactivity aligns with sulfur-containing triazole derivatives reported in and , where thioether groups were selectively oxidized without affecting adjacent functional groups.
Amide Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates:
The stability of the amide linkage under basic conditions is attributed to resonance stabilization from the triazole system, as noted in.
Methoxy Group Demethylation
The 4-methoxyphenyl substituent can undergo demethylation under strong Lewis acid catalysis:
| Catalyst | Reagents | Product | Yield |
|---|---|---|---|
| BBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, −78°C → RT, 3 h | 4-Hydroxyphenylacetamide derivative | 72% |
| AlCl<sub>3</sub> | Toluene, reflux, 6 h | Partial demethylation | 45% |
Selective demethylation is critical for modifying electronic properties of the aryl group, as demonstrated in .
Coordination Chemistry
The 1,2,4-triazole and quinoline moieties act as ligands for metal coordination. For example:
The triazole nitrogen atoms participate in coordination, as shown in , enhancing catalytic activity in cross-coupling reactions.
Nucleophilic Substitution at Triazole
The 1,2,4-triazole ring undergoes electrophilic substitution at the N-1 position under acidic conditions:
| Electrophile | Condition | Product | Yield |
|---|---|---|---|
| MeI, K<sub>2</sub>CO<sub>3</sub> | DMF, 60°C, 6 h | N-Methylated triazole | 68% |
| AcCl, pyridine | RT, 2 h | N-Acetylated derivative | 55% |
Methylation enhances lipophilicity, a strategy utilized in to improve pharmacokinetic properties.
Reduction of the Oxoethyl Group
The 2-oxoethyl group can be reduced to a hydroxyl or ethyl moiety:
| Reducing Agent | Product | Selectivity |
|---|---|---|
| NaBH<sub>4</sub>, MeOH | 2-Hydroxyethyl derivative | Partial reduction (70%) |
| LiAlH<sub>4</sub>, THF | Ethylthio derivative | Full reduction (85%) |
Reduction pathways depend on steric hindrance from the dihydroquinoline ring, as noted in.
Comparison with Similar Compounds
Phthalazinone-Triazole Hybrids
Compounds such as N-(2,4-dichlorophenyl)-8-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(3-oxopropyl)-4H-1,2,4-triazol-3-yl)thio)octanamide () replace the dihydroquinoline with a phthalazinone group.
Benzofuran-Triazole Hybrids
2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide () substitutes the dihydroquinoline with a benzofuran ring. Benzofuran’s planar structure improves DNA intercalation but may reduce solubility due to increased hydrophobicity .
Analogues with Varied Substituents
Dichlorophenyl Derivatives
2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide () replaces the 4-methoxyphenyl group with a 3,4-dichlorophenyl moiety. The electron-withdrawing Cl atoms enhance antibacterial activity (MIC: 2 µg/mL vs. Staphylococcus aureus) but increase cytotoxicity (IC50: 12 µM vs. HEK293 cells) compared to the target compound’s milder profile .
Thiophene-Containing Derivatives
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () incorporates a thiophene ring. Thiophene’s sulfur atom improves metabolic stability but may reduce CNS penetration due to higher polar surface area (PSA: 98 Ų vs. 85 Ų for the target compound) .
Functional Group Modifications
Oxime Hybrids
N-(4-(1-Hydroxyimino)ethyl)phenyl)-2-((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide () introduces an oxime group. This modification enhances nitric oxide release (NO: 18 µM/hr) but reduces oral bioavailability (F%: 45 vs. 62 for the target compound) due to increased polarity .
Key Advantages and Limitations
Q & A
Basic Question: What are the recommended synthetic routes and characterization techniques for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted triazole precursors with thioether-forming reagents (e.g., 2-mercaptoethyl-3,4-dihydroquinoline derivatives). Key steps include nucleophilic substitution at the triazole sulfur atom and subsequent amide coupling.
- Monitoring Reactions: Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediates. Confirm completion via loss of starting material spots .
- Characterization:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify the triazole ring (δ 8.1–8.3 ppm for H-5), acetamide carbonyl (δ 170–175 ppm), and methoxyphenyl protons (δ 3.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Basic Question: How are key functional groups identified in this compound?
Methodological Answer:
Functional groups are identified via spectroscopic and chromatographic methods:
- Triazole Ring: IR absorption at 1550–1600 cm⁻¹ (C=N stretching) and NMR signals for aromatic protons .
- Acetamide Linkage: IR carbonyl stretch at 1650–1680 cm⁻¹ and ¹³C NMR resonance at ~170 ppm .
- Methoxyphenyl Group: Distinct ¹H NMR singlet at δ 3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.6 ppm .
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for thioether formation .
- Temperature Control: Maintain 60–80°C during amide coupling to prevent side reactions (e.g., racemization) .
- Catalysts: Use HOBt/DCC for efficient amide bond formation, reducing byproducts .
- Purification: Column chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) to isolate high-purity product (>95%) .
Advanced Question: How should conflicting spectral data (e.g., NMR vs. MS) be resolved?
Methodological Answer:
- Cross-Validation: Compare NMR integration ratios with theoretical proton counts. For example, methoxyphenyl groups should integrate to 3 protons .
- Isotopic Pattern Analysis: Use MS/MS fragmentation to distinguish between isobaric impurities and the target compound .
- 2D NMR Techniques: Employ HSQC and HMBC to resolve overlapping signals (e.g., triazole vs. quinoline protons) .
Basic Question: What preliminary biological assays are suitable for assessing its activity?
Methodological Answer:
- Enzyme Inhibition: Test against cyclooxygenase (COX-2) via fluorometric assays (IC₅₀ determination) .
- Antimicrobial Screening: Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Question: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis: Modify the methoxyphenyl (e.g., replace with halogenated aryl) or triazole substituents .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with COX-2 Arg120) .
- Data Correlation: Compare IC₅₀ values of analogs to identify substituents enhancing potency (e.g., electron-withdrawing groups on the phenyl ring) .
Advanced Question: What strategies mitigate degradation during stability studies?
Methodological Answer:
- Forced Degradation: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC (C18 column, 220 nm) to identify labile sites .
- Stabilization: Lyophilization for storage or formulation with antioxidants (e.g., ascorbic acid) if oxidation-prone .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Conduct reactions in a fume hood due to potential inhalation risks (evidenced by acetamide volatility) .
- Spill Management: Neutralize with activated charcoal and dispose as hazardous waste .
Advanced Question: How can its binding mechanism be elucidated using biophysical methods?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., COX-2) to measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Advanced Question: What computational approaches predict its metabolic pathways?
Methodological Answer:
- In Silico Tools: Use MetaSite or GLORYx to predict Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .
- Metabolite Identification: Incubate with liver microsomes and analyze via LC-QTOF-MS to detect hydroxylated or conjugated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
